Methyl fexofenadine

概要

説明

Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker . Fexofenadine is the major active metabolite of terfenadine .

Synthesis Analysis

The synthetic process of fexofenadine hydrochloride involves several steps, including esterification reaction, Friedel-Grafts reaction, reduction, and N-alkylation reaction .

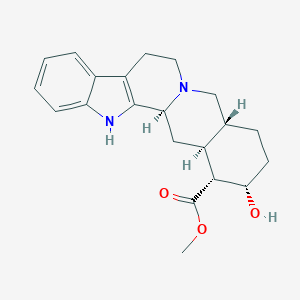

Molecular Structure Analysis

Fexofenadine has a molecular formula of C32H39NO4 . The crystal structure of fexofenadine hydrochloride was determined from an X-ray powder diffraction pattern .

Physical And Chemical Properties Analysis

Fexofenadine has a density of 1.2±0.1 g/cm3, boiling point of 697.3±55.0 °C at 760 mmHg, and a molar volume of 428.1±3.0 cm3 . The properties of fexofenadine hydrochloride were studied with thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR) and powder X-ray diffraction (PXRD) .

科学的研究の応用

Antihistamine Development

Fexofenadine Methyl Ester: is primarily used in the development of antihistamine drugs . As a key intermediate in the synthesis of Fexofenadine (Allegra), it plays a crucial role in the treatment of seasonal allergic rhinitis and related diseases. The compound’s ability to act as an antagonist to histamine H1 receptors makes it effective in reducing allergic symptoms without the sedative effects commonly associated with first-generation antihistamines.

Synthesis Optimization

The compound is utilized in research focused on optimizing the synthesis of antihistamines . By exploring various synthesis routes, researchers aim to improve the yield and purity of Fexofenadine. This includes the optimization of reaction conditions such as temperature, time, and solvent selection, which are critical for scaling up production and reducing manufacturing costs.

Pharmaceutical Reference Standards

As a certified reference material, Fexofenadine Methyl Ester is used in pharmaceutical research to ensure the quality and consistency of Fexofenadine-based medications . It serves as a benchmark in analytical methods such as chromatography, helping to validate the stability and potency of antihistamine formulations.

Analytical Method Development

In the field of analytical chemistry, Fexofenadine Methyl Ester is employed in the development of stability-indicating chromatographic methods . These methods are essential for determining the presence and concentration of Fexofenadine and its related compounds in pharmaceutical products, ensuring their safety and efficacy over time.

Allergic Disease Research

The compound is instrumental in the study of allergic diseases . By understanding its pharmacodynamics and pharmacokinetics, researchers can develop better therapeutic strategies for managing conditions like hay fever, urticaria, and other histamine-mediated disorders.

Educational Purposes

In academic settings, Fexofenadine Methyl Ester is used as a teaching aid to demonstrate the principles of drug design and action . It provides a practical example of how chemical modifications can influence the activity and selectivity of pharmaceutical agents.

作用機序

Target of Action

Fexofenadine Methyl Ester, also known as Methyl Fexofenadine, primarily targets the H1 histamine receptor . These receptors are responsible for mediating hypersensitivity and allergic reactions . They are found on the surface of cells in various organ systems .

Mode of Action

Fexofenadine Methyl Ester acts as a selective antagonist of the H1 histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering allergic responses . It is selective for the H1 receptor and carries little-to-no activity at off-targets .

Biochemical Pathways

When an allergen enters the body, it triggers the release of histamine and other inflammatory mediators from mast cells and basophils . Histamine then binds to H1 receptors, causing allergic symptoms . By blocking these receptors, Fexofenadine Methyl Ester prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Pharmacokinetics

Fexofenadine is very minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Result of Action

The primary result of Fexofenadine Methyl Ester’s action is the relief of allergy symptoms . By blocking the H1 histamine receptor, it prevents the effects of histamine, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This leads to a reduction in symptoms such as sneezing, itching, and runny nose .

Action Environment

The action of Fexofenadine Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the H1 receptor could potentially affect its efficacy . Additionally, factors that affect the drug’s absorption, distribution, metabolism, and excretion could also influence its action . .

特性

IUPAC Name |

methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433035 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154825-96-4 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

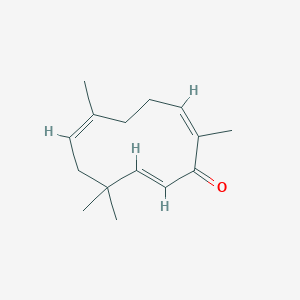

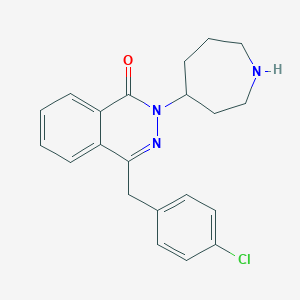

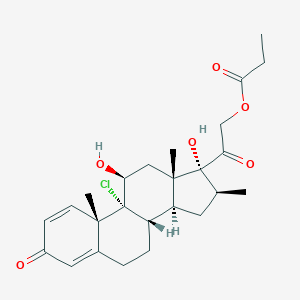

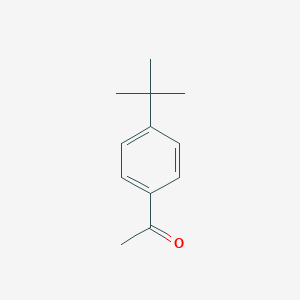

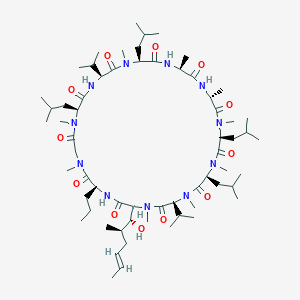

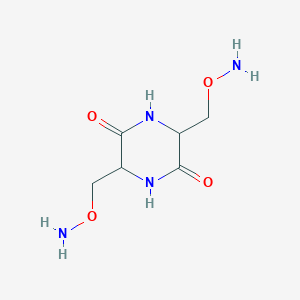

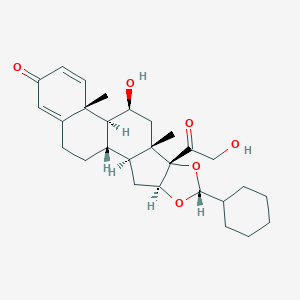

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。